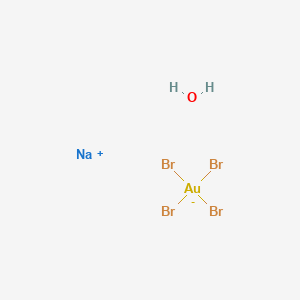

Sodium tetrabromoaurate(III) hydrate

Description

BenchChem offers high-quality Sodium tetrabromoaurate(III) hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium tetrabromoaurate(III) hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

sodium;tetrabromogold(1-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4BrH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCARRTFPXWVHEC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].Br[Au-](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuBr4H2NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746035 | |

| Record name | Sodium tetrabromoaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-49-1 | |

| Record name | Sodium tetrabromoaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetrabromoaurate(III) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Thermodynamic Stability of Sodium Tetrabromoaurate(III) Aqueous Solutions

A Technical Whitepaper on Speciation, Redox Dynamics, and Methodological Profiling

Executive Summary

Sodium tetrabromoaurate(III) ( NaAuBr4 ) is a critical precursor in metallodrug formulation, homogeneous catalysis, and the synthesis of precisely tuned gold nanostructures. In aqueous environments, the thermodynamic stability of the [AuBr4]− complex dictates its reactivity, shelf-life, and interaction with biological or chemical targets. Premature reduction or uncontrolled hydrolysis can lead to the loss of the active pharmaceutical ingredient (API) via colloidal gold precipitation. This guide provides an in-depth mechanistic analysis of [AuBr4]− speciation, coupled with field-proven experimental protocols for stability profiling.

Thermodynamic Speciation and Hydrolysis Dynamics

The stability of gold(III) halide complexes is fundamentally governed by the Hard-Soft Acid-Base (HSAB) theory. Gold(III) is a borderline-soft Lewis acid, making it highly compatible with the soft polarizability of the bromide ligand. The overall formation constant ( logβ4 ) for [AuBr4]− is approximately 32, which is orders of magnitude higher than its chloride counterpart, [AuCl4]− ( logβ4≈26 ) 1. This thermodynamic preference significantly reduces spontaneous ligand dissociation under standard conditions.

However, in aqueous media, [AuBr4]− is subject to pH-dependent hydrolysis. At pH<3 , the square-planar [AuBr4]− anion remains thermodynamically stable, and hydrolysis equilibria are effectively suppressed 2. As the pH increases toward neutral, aquation occurs: a water molecule displaces a bromide ligand to form [AuBr3(H2O)] . This aquo-complex acts as a weak acid, rapidly deprotonating to form the mixed hydroxo-bromo species [AuBr3(OH)]− 3. In highly alkaline environments, the complex undergoes sequential substitution, ultimately yielding the fully hydrolyzed aurate species [Au(OH)4]− .

Redox Thermodynamics and Disproportionation Pathways

Gold(III) is a potent oxidizing agent. The standard reduction potential for the half-reaction [AuBr4]−+3e−→Au0+4Br− is highly positive ( E∘=+0.854 V vs. SHE) 4. This thermodynamic driving force means that [AuBr4]− is susceptible to reduction by mild reducing agents, organic solvents, or even photochemical excitation 2.

The reduction process typically proceeds via a two-electron transfer to form a gold(I) intermediate, [AuBr2]− . Because Au(I) species are thermodynamically unstable in water without strong stabilizing ligands (such as cyanide or thiosulfate), [AuBr2]− undergoes rapid disproportionation:

3[AuBr2]−⇌[AuBr4]−+2Au0+2Br−Understanding this pathway is critical; premature reduction initiates the nucleation of colloidal gold, which irreversibly degrades the formulation.

Figure 1: Speciation and redox pathways of[AuBr4]- in aqueous environments.

Quantitative Thermodynamic Data

The following table summarizes the critical thermodynamic parameters governing the stability of sodium tetrabromoaurate in aqueous solutions, benchmarked against its chloride analogue.

| Thermodynamic Parameter | Chemical Species / Reaction | Value | Reference |

| Overall Formation Constant ( logβ4 ) | [AuBr4]− | ≈32 | 1 |

| Overall Formation Constant ( logβ4 ) | [AuCl4]− (for comparison) | ≈26 | 1 |

| Standard Reduction Potential ( E∘ ) | [AuBr4]−+3e−→Au0+4Br− | +0.854 V | 4 |

| Standard Reduction Potential ( E∘ ) | [AuCl4]−+3e−→Au0+4Cl− | +1.002 V | 5 |

(Note: The lower reduction potential of [AuBr4]− compared to [AuCl4]− quantitatively reflects its higher thermodynamic stability against reduction).

Experimental Protocols for Stability Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocol is designed to map the speciation and stability of NaAuBr4 formulations. The causality behind these specific methodological choices is paramount: failing to control ionic strength or using coordinating buffers will artificially shift the delicate hydrolysis equilibria.

Protocol: UV-Vis Spectrophotometric Speciation and Hydrolysis Tracking

Objective: To quantify the pH-dependent hydrolysis of [AuBr4]− and establish a safe formulation window.

-

Preparation of Background Matrix: Prepare a 0.1 M NaClO4 solution. Causality: Perchlorate is a non-coordinating anion. Using it establishes a constant ionic strength, ensuring that the activity coefficients of the gold species remain constant throughout the experiment. This is an absolute requirement for deriving accurate thermodynamic constants.

-

Buffer Selection: Use strictly non-coordinating buffers (e.g., acetate for pH 4–5, MES for pH 5.5–6.5). Causality: Amine-based buffers (like Tris) or phosphate buffers can act as competing ligands. They will displace the bromide ions from the Au(III) center, artificially altering the stability profile and ruining the assay's integrity.

-

Analyte Introduction: Dissolve NaAuBr4 to a final concentration of in the buffered NaClO4 matrix. Causality: This specific concentration keeps the highly absorbing Ligand-to-Metal Charge Transfer (LMCT) bands within the linear dynamic range of standard UV-Vis detectors (Absorbance < 1.5), preventing detector saturation and photometric artifacts.

-

Spectral Acquisition: Scan the solution from 250 nm to 600 nm using a temperature-controlled cuvette strictly maintained at 25.0∘C . Causality: Thermodynamic constants are highly temperature-dependent. The unhydrolyzed [AuBr4]− species exhibits a distinct LMCT peak around 380 nm .

-

Data Analysis & Self-Validation: Monitor the hypsochromic shift of the 380 nm peak as pH increases, which indicates the formation of [AuBr3(OH)]− . Trustworthiness Check: Look for sharp isosbestic points in the overlaid spectra. The presence of true isosbestic points acts as a self-validating check, confirming a clean two-state transition without intermediate side-reactions or colloidal gold precipitation.

Implications for Drug Development and Material Science

For drug development professionals formulating Au(III)-based therapeutics, this thermodynamic data dictates strict handling constraints. Formulations must be maintained at pH<3 or supplemented with an excess of sodium bromide (e.g., 10 mM NaBr ) to leverage Le Chatelier's principle. This drives the equilibrium back toward the stable [AuBr4]− complex and suppresses hydrolysis. Furthermore, due to the high susceptibility of [AuBr4]− to photochemical reduction 2, all solutions must be prepared and stored in actinic (amber) glassware to prevent the spontaneous nucleation of colloidal gold.

References

- CRC Handbook of Chemistry and Physics: Electrochemical Series.National Sun Yat-sen University.

- The Chemistry of the Extraction of Gold.Southern African Institute of Mining and Metallurgy (SAIMM).

- Gold Nanoparticle Formation from Photochemical Reduction of Au3+ by Continuous Excitation in Colloidal Solutions.The Journal of Physical Chemistry B - ACS Publications.

- Non-Cyanide Electrolytes for Gold Plating.Int. J. Electrochem. Sci. (via 911Metallurgist).

- Standard Reduction Potentials Table.Scribd.

Sources

Thermal Decomposition Pathway of Sodium Tetrabromoaurate Hydrate: A Mechanistic and Methodological Guide

Introduction

Sodium tetrabromoaurate(III) hydrate ( NaAuBr4⋅xH2O , typically found as a dihydrate[1]) is a highly reactive coordination complex utilized extensively as a precursor in the synthesis of bimetallic nanostructures[2], heterogeneous catalysts, and in advanced gold refining processes. For researchers and drug development professionals utilizing gold(III) complexes, understanding the precise thermal decomposition pathway is critical. Unintended thermal degradation during drying, storage, or reaction scaling can lead to the irreversible reduction of the active Au(III) species, fundamentally altering the catalytic or structural outcomes of the target application.

Mechanistic Pathway of Thermal Decomposition (Causality & Kinetics)

The thermal decomposition of alkali metal tetrahaloaurates is an endothermic, multi-step process driven by the thermodynamic instability of the Au(III) oxidation state at elevated temperatures. The decomposition of NaAuBr4⋅2H2O proceeds through three distinct, causally linked stages:

Stage 1: Dehydration The initial thermal event involves the endothermic loss of lattice and coordinated water molecules. Because water acts as a stabilizing ligand in the crystal lattice, its removal slightly destabilizes the complex. This event typically occurs between 80°C and 120°C.

NaAuBr4⋅2H2O(s)80−120∘CNaAuBr4(s)+2H2O(g)Stage 2: Primary Halogen Elimination As the temperature approaches ~160°C, the anhydrous NaAuBr4 undergoes a reductive elimination[3]. The Au(III) center is reduced to Au(I), forcing the release of diatomic bromine gas. This step is the most critical failure point in laboratory settings; premature exposure to temperatures near 160°C leads to the irreversible loss of the Au(III) species[4].

NaAuBr4(s)∼160∘CNaAuBr2(s)+Br2(g)Stage 3: Disproportionation and Final Decomposition At higher temperatures (>250°C), the intermediate sodium dibromoaurate(I) ( NaAuBr2 ) becomes highly unstable. It decomposes completely into face-centered cubic (fcc) metallic gold, cubic sodium bromide, and further bromine gas.

NaAuBr2(s)>250∘CAu(s)+NaBr(s)+21Br2(g)Experimental Validation Protocols

To establish a self-validating system for this decomposition pathway, researchers must employ coupled thermal and structural analyses. Relying solely on mass loss is insufficient due to the overlapping molecular weights of potential evolved gases.

Protocol: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Sample Preparation: Accurately weigh 10–15 mg of high-purity NaAuBr4⋅2H2O into an inert alumina ( Al2O3 ) crucible. Avoid platinum crucibles, as evolving bromine gas will corrode the platinum at high temperatures.

-

Atmosphere Control: Purge the TGA furnace with high-purity Argon (50 mL/min) for 30 minutes prior to the run to prevent oxidative side-reactions or moisture interference.

-

Heating Profile: Apply a linear heating rate of 5°C/min from 25°C to 600°C. A slow heating rate is mandatory to ensure the kinetic separation of closely overlapping thermal events (e.g., final dehydration vs. early halogen loss).

-

Evolved Gas Analysis (EGA): Route the exhaust gas through a heated transfer line (maintained at 200°C to prevent halogen condensation) directly into a Mass Spectrometer. Continuously monitor m/z = 18 ( H2O ), 79/81 (Br isotopes), and 158/160/162 ( Br2 isotopes).

-

Residue Analysis: Collect the post-TGA solid residue. Analyze via Powder X-ray Diffraction (PXRD) to conclusively validate the presence of metallic Au and NaBr, confirming the reaction has reached completion.

Quantitative Data Summary

The following table summarizes the theoretical mass losses and corresponding thermal events for the decomposition of NaAuBr4⋅2H2O (Molar Mass ≈ 575.6 g/mol ).

| Decomposition Stage | Temp. Range | Evolved Gas | Theoretical Mass Loss | Solid Residue |

| Dehydration | 80°C – 120°C | H2O | ~6.26% | NaAuBr4 |

| Primary Reduction | 150°C – 200°C | Br2 | ~27.76% | NaAuBr2 |

| Final Decomposition | 250°C – 400°C | Br2 | ~13.88% | Au+NaBr |

| Total Process | 25°C – 400°C | H2O,Br2 | ~47.90% | Au+NaBr |

Visualizations

Stepwise thermal decomposition pathway of sodium tetrabromoaurate dihydrate.

Self-validating experimental workflow for analyzing thermal decomposition.

References

-

Chemical - Gold Bromide | Gold Refining & Metal Extraction Forum Source: Gold Refining Forum URL:[Link]

-

Metallic Nanostructures: Synthesis & Applications Source: Studylib URL:[Link]

-

Full text of "Thorpes Dictionary Of Applied Chemistry Vol Vi" Source: Internet Archive URL:[Link]

Sources

Solvometallurgical Profiling of Sodium Tetrabromoaurate(III) Hydrate: Solubility, Extraction, and Application in Organic Media

Introduction: The Solvometallurgical Significance of NaAuBr4⋅xH2O

Sodium tetrabromoaurate(III) hydrate ( NaAuBr4⋅xH2O ) is a foundational coordination complex utilized extensively as a precursor in the synthesis of gold nanoparticles, advanced catalytic materials, and targeted drug delivery systems[1]. While its behavior in aqueous media is well-characterized[2], modern synthetic workflows and solvometallurgical gold recovery processes increasingly demand the manipulation of this complex in non-aqueous environments.

In organic solvents, the solubility profile of NaAuBr4 is not merely a binary "soluble/insoluble" state. Instead, it is a highly nuanced thermodynamic system governed by the ability of the solvent to stabilize the hard alkali metal cation ( Na+ ) while accommodating the large, soft, and polarizable square-planar anion ( [AuBr4]− ). Understanding this profile is critical for designing biphasic extraction systems, driving oxidative dissolution, and preventing precursor degradation during nanoparticle nucleation.

Thermodynamics of Solvation: Why Organic Solvents Behave Differently

The solubility of alkali metal complexes in organic media is fundamentally governed by the delicate balance between the crystal lattice enthalpy and the solvation energy of the respective ions[3].

-

Polar Protic Solvents (Alcohols): Solvents like ethanol and methanol possess high dielectric constants and strong hydrogen-bonding capabilities. They readily solvate the Na+ ion, leading to high solubility and near-complete ionic dissociation.

-

Ketones & Esters: In solvometallurgy, the oxidative dissolution of elemental gold using bromine in polar organic solvents (such as ethyl acetate) directly yields the [AuBr4]− complex[4]. Ketones, particularly isobutyl methyl ketone (IBMK) and diisobutyl ketone (DIBK), are the industry standards for extracting the tetrabromoaurate complex from aqueous media[5]. They operate via an ion-pairing mechanism, where the ketonic oxygen coordinates with the hydrated sodium ion (or a proton in highly acidic media), dragging the bulky [AuBr4]− into the organic phase to maintain charge neutrality.

-

Aprotic & Non-Polar Solvents (Ethers, Hydrocarbons): In low-dielectric aprotic solvents, the lack of cation solvation severely limits solubility. To drive dissolution in these media, the addition of macrocyclic ligands (e.g., crown ethers) is often required to sequester the Na+ cation[6]. Alternatively, modern green chemistry approaches utilize ionic liquids (e.g., imidazolium-based cations) to extract [AuBr4]− into organic phases[7].

Solubility Profile Matrix

To facilitate rapid solvent selection for experimental design, the quantitative and qualitative solubility data for NaAuBr4 across major organic solvent classes is summarized below.

| Solvent Class | Representative Solvent | Solubility Level | Solvation Mechanism & Application Notes |

| Polar Protic | Ethanol, Methanol | High | Full dissociation. Excellent for single-phase nanoparticle reduction workflows. |

| Ketones | IBMK, Acetone | High | Ion-pairing. IBMK is the gold standard for biphasic liquid-liquid extraction. |

| Esters | Ethyl Acetate | Moderate-High | Solvated ion-pairs. Frequently used as a lixiviant medium for direct Au(0) dissolution. |

| Ethers | Diethyl Ether, THF | Low-Moderate | Requires phase-transfer agents or crown ethers (e.g., 15-crown-5) for efficient Na+ sequestration. |

| Non-Polar | Toluene, Hexane | Insoluble | Requires Phase-Transfer Catalysts (PTCs) like TOAB to form soluble reverse micelles. |

Visualizing the Solvation and Phase-Transfer Pathways

The following diagram illustrates the mechanistic pathways required to solubilize or extract NaAuBr4 into various organic environments.

Fig 1: Solvation pathways and phase-transfer mechanisms of NaAuBr4 in various organic solvents.

Experimental Protocol: Quantitative Biphasic Extraction into IBMK

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for the liquid-liquid extraction of the [AuBr4]− complex into an organic ketonic phase.

Objective: Isolate the tetrabromoaurate complex from an aqueous matrix into Isobutyl Methyl Ketone (IBMK) for downstream organic-phase nanoparticle synthesis.

Reagents Required:

-

NaAuBr4⋅xH2O (Precursor)

-

0.1 M Hydrobromic acid ( HBr )

-

Isobutyl methyl ketone (IBMK, ACS Reagent Grade)

Step-by-Step Methodology:

-

Aqueous Phase Preparation: Dissolve 50 mg of NaAuBr4⋅xH2O in 10 mL of 0.1 M HBr .

-

Causality Insight: The addition of excess bromide ions via HBr leverages Le Chatelier's principle to suppress the hydrolysis of [AuBr4]− into [AuBr3(OH)]− . This ensures the complex remains fully intact, maintaining the charge density required for efficient organic extraction.

-

-

Organic Phase Pre-Equilibration: In a separatory funnel, vigorously shake 20 mL of IBMK with 20 mL of 0.1 M HBr for 2 minutes. Allow the phases to separate and discard the lower aqueous layer.

-

Causality Insight: IBMK exhibits a slight solubility in water ( ∼1.9% ). Pre-equilibrating the solvent saturates the organic phase with the aqueous matrix, preventing volume shifts and concentration artifacts during the actual extraction step[5].

-

-

Biphasic Extraction: Add the 10 mL gold-bearing aqueous solution to 10 mL of the pre-equilibrated IBMK. Shake vigorously for 3–5 minutes to maximize interfacial mass transfer.

-

Phase Separation: Allow the mixture to settle for 10 minutes. The organic IBMK phase (top layer) will transition to a distinct deep red/orange hue, indicating the successful ion-pair transfer of H+/Na+[AuBr4]− .

-

Analytical Validation: Extract a aliquot of the organic phase, dilute in pure IBMK, and analyze via UV-Vis spectroscopy.

-

Self-Validating Metric: A sharp Ligand-to-Metal Charge Transfer (LMCT) peak at ∼382 nm confirms the structural integrity of the [AuBr4]− anion in the organic medium. Any peak broadening or shifting indicates unwanted ligand exchange or premature reduction to Au(I) .

-

References

-

Oxidative Dissolution of Metals in Organic Solvents Source: Chemical Reviews, ACS Publications URL:[Link]

-

Comparison between isobutyl methyl ketone and diisobutyl ketone for the solvent extraction of gold and its determination in geological materials Source: The Analyst, Royal Society of Chemistry URL:[Link]

-

Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions Source: Separation and Purification Reviews URL:[Link]

-

Solubility of alkali metals in non-aqueous supramolecular systems Source: Pure and Applied Chemistry (via ResearchGate) URL:[Link]

-

General Characteristic Of Compounds Of Alkali Metals Source: AskIITians Study Material URL:[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 52495-41-7: Aurate(1-), tetrabromo-, sodium (1:1), (SP… [cymitquimica.com]

- 3. General Characteristic Of Compounds Of Alkali Metals - Study Material for IIT JEE | askIITians [askiitians.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sci-Hub: are you are robot? [sci-hub.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of Sodium Tetrabromoaurate(III) Complexes

Abstract

This technical guide provides a comprehensive, research-level overview of the spectroscopic techniques used to characterize sodium tetrabromoaurate(III), Na[AuBr₄]. As a key precursor in nanotechnology and a model compound in inorganic chemistry, understanding its structural and electronic properties is paramount.[1] This document offers field-proven insights and detailed methodologies for characterization using Ultraviolet-Visible (UV-Vis), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to obtain and interpret high-quality spectroscopic data for this and related gold(III) complexes.

Introduction: The Significance of Sodium Tetrabromoaurate(III)

Sodium tetrabromoaurate(III), Na[AuBr₄], is an inorganic salt featuring a central gold(III) ion coordinated by four bromide ligands to form a square planar anionic complex, [AuBr₄]⁻. This compound, typically isolated as a pinkish-black crystalline hydrate, is a cornerstone reagent in diverse fields. Its primary utility lies in its role as a water-soluble, stable source of gold(III) ions, making it an invaluable precursor for the synthesis of gold nanoparticles and other advanced gold-based materials.[1] Furthermore, its catalytic activity in various organic reactions and its application in analytical chemistry underscore the need for robust characterization methods.[2]

The chemical reactivity, stability, and ultimate performance of Na[AuBr₄] in these applications are dictated by the electronic structure and geometry of the [AuBr₄]⁻ anion. Spectroscopic techniques provide a non-destructive window into these fundamental properties, allowing for quality control, reaction monitoring, and mechanistic investigation. This guide explains the causality behind experimental choices for three core techniques, ensuring that the described protocols are self-validating systems for generating reliable and interpretable data.

Synthesis and Chemical Stability: Foundational Considerations

Accurate spectroscopic characterization begins with a well-defined and pure sample. The stability of the complex in solution is a critical variable that directly impacts spectroscopic measurements.

Synthesis of Sodium Tetrabromoaurate(III) Dihydrate

A common and reliable method for synthesizing Na[AuBr₄] involves the reaction of tetrachloroauric acid (H[AuCl₄]) with an excess of sodium bromide. The ligand exchange is driven by the higher concentration of bromide ions.

Rationale: This protocol is based on the principle of Le Châtelier. Using a significant excess of NaBr shifts the equilibrium from the [AuCl₄]⁻ complex towards the formation of the thermodynamically stable [AuBr₄]⁻ complex. Heating accelerates the ligand exchange kinetics.

Experimental Protocol: Synthesis of Na[AuCl₄]·2H₂O

-

Preparation of H[AuCl₄]: Begin by dissolving metallic gold in aqua regia (a 3:1 mixture of concentrated HCl and HNO₃). Carefully heat the solution to drive off nitrogen oxides and excess acid, resulting in a solution of tetrachloroauric acid. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Ligand Exchange: To the aqueous solution of H[AuCl₄], add a 5- to 10-fold molar excess of solid sodium bromide (NaBr).

-

Reaction: Heat the resulting dark brown solution to 80-90°C with continuous stirring for 2-4 hours. The color change from the yellow-orange of [AuCl₄]⁻ to the deep brown-red of [AuBr₄]⁻ indicates the progress of the reaction.[3]

-

Crystallization: Reduce the volume of the solution by gentle heating or under reduced pressure until the solution is saturated.

-

Isolation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Purification: Collect the dark crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold deionized water to remove excess NaBr, followed by a wash with a non-polar solvent (e.g., diethyl ether) to facilitate drying.

-

Drying: Dry the final product, Na[AuBr₄]·2H₂O, under vacuum.

Solution Stability and Hydrolysis

The [AuBr₄]⁻ anion is susceptible to hydrolysis in aqueous solutions, particularly in neutral or basic conditions, leading to the formation of mixed aquahydroxo- and hydroxobromoaurate(III) species.[4][5] This process involves the stepwise replacement of bromide ligands with hydroxide ions.

AuBr₄⁻ + nH₂O ⇌ [AuBr₄₋ₙ(OH)ₙ]⁻ + nH⁺ + nBr⁻

Causality: This equilibrium is highly pH-dependent. In acidic solutions (pH < 4), the hydrolysis is suppressed, and the [AuBr₄]⁻ species is relatively stable.[6] For spectroscopic measurements, especially quantitative UV-Vis analysis, it is crucial to control the pH of the solvent system to ensure that the measured spectrum corresponds to the desired chemical species. Buffering the solution or using a dilute non-coordinating acid (e.g., HClO₄) is a standard practice.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a rapid and powerful technique for confirming the formation of the [AuBr₄]⁻ complex and quantifying its concentration. The technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy levels.[7]

Theoretical Principles

The characteristic dark brown-red color of Na[AuBr₄] solutions arises from strong electronic absorptions in the visible and near-UV regions. For a d⁸ square planar complex like [AuBr₄]⁻, two main types of electronic transitions are responsible for the observed spectrum:

-

d-d Transitions: These involve the excitation of an electron from a filled or partially filled d-orbital to a higher energy d-orbital on the gold center. In a square planar geometry, the d-orbitals are split in energy. These transitions are typically weak because they are Laporte-forbidden (they do not involve a change in orbital angular momentum quantum number). They often appear as weak shoulders on the main absorption bands.[8]

-

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These are much more intense transitions where an electron is excited from a molecular orbital primarily located on the bromide ligands to a vacant d-orbital on the gold(III) center (Br⁻ p → Au³⁺ d). These strong absorptions are responsible for the intense color of the complex.[3]

The energy (and therefore, the wavelength) of these transitions is sensitive to the nature of the ligands. The replacement of chloride ligands in [AuCl₄]⁻ with bromide ligands in [AuBr₄]⁻ results in a shift of the LMCT bands to lower energy (longer wavelength), a phenomenon consistent with bromine's position in the spectrochemical series.[9][10]

Data Presentation: Characteristic UV-Vis Absorption

The UV-Vis spectrum of an aqueous solution of Na[AuBr₄] is characterized by distinct absorption bands.

| Feature | Wavelength (λ_max) | Molar Absorptivity (ε) | Assignment | Reference |

| LMCT Band 1 | ~380 nm | High (~4800 M⁻¹cm⁻¹) | π(Br) → d(Au) | [3] |

| LMCT Band 2 | ~260 nm | High | σ(Br) → d(Au) | [3] |

| d-d Shoulder | ~455 nm | Low | d-d transition | [9] |

Note: Exact values can vary slightly depending on the solvent and pH.

Experimental Workflow

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Preparation: Prepare a suitable solvent. For aqueous measurements, 0.1 M HBr is recommended to ensure the stability of the [AuBr₄]⁻ complex and suppress hydrolysis.

-

Sample Preparation: Prepare a stock solution of Na[AuBr₄] of known concentration (e.g., 1x10⁻³ M) using the prepared solvent. From this, prepare a dilution (e.g., 1x10⁻⁴ M) such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 - 1.0).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Blank Correction: Fill a quartz cuvette with the solvent (0.1 M HBr). Place it in the spectrophotometer and record a baseline spectrum. This subtracts any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). If the molar absorptivity (ε) is known, the concentration can be determined using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is molar absorptivity, b is the path length of the cuvette (usually 1 cm), and c is the concentration.

Raman Spectroscopy: Elucidating Vibrational Structure

Raman spectroscopy is an exceptionally powerful technique for the structural characterization of Na[AuBr₄]. It probes the vibrational modes of the [AuBr₄]⁻ anion, providing a unique chemical fingerprint that is highly sensitive to symmetry, bond strength, and crystal structure.[11]

Theoretical Principles

Raman spectroscopy is a light-scattering technique.[12] When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering). The energy difference between the incident and scattered photons corresponds precisely to the energy of a molecular vibration.

For a molecule to be Raman active, its vibration must cause a change in the polarizability of the molecule. The square planar [AuBr₄]⁻ anion (D₄h symmetry) has several Raman-active vibrational modes, primarily involving the stretching and bending of the Au-Br bonds. These modes are highly specific and serve as definitive structural markers.[13]

Caption: Principle of Raman Scattering for an Au-Br Vibration.

Data Presentation: Characteristic Raman Shifts

The Raman spectrum of solid Na[AuBr₄] or its concentrated solutions shows sharp, well-defined peaks corresponding to the fundamental vibrational modes of the [AuBr₄]⁻ anion.

| Raman Shift (cm⁻¹) | Vibrational Mode | Symmetry | Intensity |

| ~212 | ν₁(Au-Br) | A₁g | Very Strong, Polarized |

| ~195 | ν₂(Au-Br) | B₁g | Strong |

| ~100 | δ(Br-Au-Br) | B₂g | Medium |

Note: Peak positions can shift slightly based on the physical state (solid vs. solution) and cation.

Causality in Interpretation: The most intense peak, the A₁g symmetric stretch (ν₁), involves all four bromine atoms moving in-phase towards and away from the central gold atom. This "breathing" mode causes a large change in polarizability, resulting in a very strong Raman signal. The other stretching and bending modes are also characteristic and their presence and relative positions confirm the square planar geometry.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation:

-

Solid: Place a small amount of the crystalline Na[AuBr₄] powder onto a microscope slide.

-

Solution: Prepare a concentrated solution (e.g., 0.1 M or higher) in a suitable solvent (e.g., water or CH₂Cl₂). Place the solution in a quartz cuvette or glass vial.

-

-

Instrument Setup:

-

Select an appropriate laser excitation wavelength. A longer wavelength laser (e.g., 785 nm) is often chosen for colored compounds like Na[AuBr₄] to minimize fluorescence and sample degradation.[13]

-

Calibrate the spectrometer using a known standard (e.g., a silicon wafer).

-

-

Data Acquisition:

-

Focus the laser onto the sample using the microscope objective.

-

Set the acquisition parameters: laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample damage. A typical starting point might be 10-50 mW power, 1-10 second exposure, and 5-10 accumulations.

-

Acquire the spectrum over the desired range (e.g., 50 - 400 cm⁻¹) to observe the key Au-Br vibrational modes.

-

-

Data Analysis:

-

Perform a baseline correction to remove any background fluorescence.

-

Identify the peak positions (in cm⁻¹) and assign them to the corresponding vibrational modes of the [AuBr₄]⁻ anion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Interaction Studies

Direct NMR characterization of the [AuBr₄]⁻ anion itself is not standard, as it lacks NMR-active nuclei that provide simple, direct structural information (¹⁹⁷Au has a very large quadrupole moment, leading to extremely broad signals, while Br isotopes are also quadrupolar).

However, NMR spectroscopy, particularly ¹H and ¹³C NMR, becomes an indispensable tool when studying the reactions and interactions of Na[AuBr₄] with organic molecules, which is highly relevant for catalysis and drug development.

Expertise & Causality: The choice to use NMR is not to study the static [AuBr₄]⁻ ion, but to monitor its dynamic behavior in a reactive system. The diamagnetic nature of the gold(III) d⁸ complex means it does not cause excessive broadening of signals from coordinated organic ligands, allowing for high-resolution spectra.

A primary application is monitoring ligand substitution reactions. For example, if Na[AuBr₄] is reacted with an organic ligand containing protons (e.g., a pyridine or an amine), ¹H NMR can be used to:

-

Track Reaction Progress: Observe the disappearance of the free ligand signals and the appearance of new signals corresponding to the coordinated ligand.

-

Elucidate Product Structure: The chemical shifts and coupling constants of the coordinated ligand's protons will change significantly upon binding to the electrophilic gold(III) center. This change provides detailed information about the electronic environment and geometry of the new complex.

Conclusion

The robust characterization of sodium tetrabromoaurate(III) is achieved through a multi-technique spectroscopic approach. UV-Visible spectroscopy serves as a rapid method to confirm the electronic structure and quantify the complex in solution, with its intense LMCT bands being a key diagnostic feature. Raman spectroscopy provides an unambiguous structural fingerprint, with characteristic peaks directly corresponding to the vibrational modes of the square planar [AuBr₄]⁻ anion. While not a primary tool for direct analysis of the anion, NMR spectroscopy is invaluable for investigating the complex's reactivity and interactions with other molecules. By understanding the theoretical underpinnings and practical considerations for each technique, researchers can generate high-quality, reliable data to advance their work in materials science, catalysis, and drug development.

References

-

Pimenov, O. A., Grazhdan, K. V., Zavalishin, M. N., & Gamov, G. A. (2023). Geometry and UV-Vis Spectra of Au3+ Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study. International Journal of Molecular Sciences, 24(9), 8412. [Link]

-

Pimenov, O. A., Grazhdan, K. V., Zavalishin, M. N., & Gamov, G. A. (2023). Geometry and UV-Vis Spectra of Au3+ Complexes with Hydrazones Derived from Pyridoxal 5'-Phosphate: A DFT Study. PubMed. [Link]

-

Gamov, G. A., & Pimenov, O. A. (2026). UV–Vis Spectra of Gold(III) Complexes with Different Halides, Hydroxide, and Ammonia According to TD-DFT Calculations. MDPI. [Link]

-

Gamov, G. A., & Pimenov, O. A. (2026). UV–Vis Spectra of Gold(III) Complexes with Different Halides, Hydroxide, and Ammonia According to TD-DFT Calculations. ResearchGate. [Link]

-

Gamov, G. A., et al. (2024). Complexes of Gold(III) with Hydrazones Derived from Pyridoxal: Stability, Structure, and Nature of UV-Vis Spectra. Semantic Scholar. [Link]

-

Westcott, S. (2011). Sodium Tetrachloroaurate(III). ResearchGate. [Link]

-

Anonymous. (n.d.). UV − vis spectra of HAuCl 4 solutions before and after the. ResearchGate. [Link]

-

Anonymous. (n.d.). Raman Spectroscopy. LibreTexts. [Link]

-

Anonymous. (n.d.). TD-DFT calculated UV–Vis spectra of [AuBr4−n(OH)n]⁻ (n varies from 1 to... ResearchGate. [Link]

-

Anonymous. (n.d.). UV-Vis spectroscopy. Lecture notes. [Link]

-

Bake, B. (2019). Raman Spectroscopy and Polymorphism. Spectroscopy Online. [Link]

-

Edwards, H. G. M. (2006). Spectra–Structure Correlations in Raman Spectroscopy. John Wiley & Sons, Ltd.[Link]

-

van Eldik, R. (2025). Kinetics and mechanism of the reaction between tetrachloro- and tetrabromo-aurate(III) and thiocyanate. ResearchGate. [Link]

-

Mironov, I., & Makotchenko, E. (2009). The Hydrolysis of AuCl4− and the Stability of Aquachlorohydroxocomplexes of Gold(III) in Aqueous Solution. Semantic Scholar. [Link]

-

Anonymous. (n.d.). Synthesis of Metal Colloids. University of Toronto. [Link]

-

Benz, F., et al. (2020). Uncovering low-frequency vibrations in surface-enhanced Raman of organic molecules. Nature. [Link]

-

Anonymous. (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy. Chemistry LibreTexts. [Link]

-

Mironov, I. V., & Makotchenko, E. V. (2009). The Hydrolysis of AuCl 4− and the Stability of Aquachlorohydroxocomplexes of Gold(III) in Aqueous Solution. ResearchGate. [Link]

-

Melville, J. (2014). Raman Spectroscopy. University of California, Berkeley. [Link]

-

Lee, K. (2018). Interpretation of Infrared and Raman Spectra Using Driven Molecular Dynamics Method. University of Illinois at Urbana-Champaign. [Link]

-

Anonymous. (n.d.). RAMAN Band Correlation Table. Horiba. [Link]

-

Anonymous. (n.d.). Measured Raman spectra of (a) Ti(III)p and (b) Ti(IV)p, together with... ResearchGate. [Link]

-

Suseelan, M. S., et al. (2021). Kinetic Analysis of Hydrolytic Decomposition of Rubrocurcumin Analogues. Bentham Science. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. physchemres.org [physchemres.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. people.bath.ac.uk [people.bath.ac.uk]

- 9. UV–Vis Spectra of Gold(III) Complexes with Different Halides, Hydroxide, and Ammonia According to TD-DFT Calculations [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. RamanBasics [sas.upenn.edu]

- 13. s-a-s.org [s-a-s.org]

An In-depth Technical Guide to the Electronic Properties of Sodium Tetrabromoaurate(III) Hydrate

This guide provides a comprehensive technical overview of the electronic properties of sodium tetrabromoaurate(III) hydrate (Na[AuBr₄]·2H₂O). It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound in applications such as catalysis, nanoparticle synthesis, and electrochemical sensing, where a deep understanding of its electronic behavior is paramount.[1][2] This document synthesizes theoretical calculations with established experimental methodologies to offer a holistic view of the material's electronic structure and charge transport characteristics.

Introduction: The Significance of Electronic Structure in a Versatile Gold(III) Complex

Sodium tetrabromoaurate(III) hydrate is a well-crystallized, air-stable source of the square planar tetrabromoaurate(III) anion, [AuBr₄]⁻.[3] The d⁸ electronic configuration of the gold(III) center in this geometry gives rise to a unique set of electronic properties that are central to its diverse applications.[4] Understanding the molecular orbitals, electronic transitions, and solid-state electronic behavior is critical for optimizing its performance in catalytic cycles, controlling the nucleation and growth of gold nanoparticles, and designing sensitive and selective electrochemical sensors. This guide will delve into the theoretical underpinnings of its electronic structure and provide detailed protocols for its experimental characterization.

Theoretical Framework: Unveiling the Electronic Landscape

The electronic properties of sodium tetrabromoaurate(III) hydrate are fundamentally dictated by the molecular orbital arrangement of the [AuBr₄]⁻ anion.

Molecular Orbital Theory and Electronic Configuration

The gold(III) ion in a square planar ligand field experiences a splitting of its 5d orbitals. The molecular orbital diagram for the [AuBr₄]⁻ anion is dominated by ligand-to-metal charge transfer (LMCT) characteristics.

Diagram: Molecular Orbital Energy Level Diagram for a Square Planar d⁸ Complex

Caption: A generalized molecular orbital diagram for a square planar d⁸ complex like [AuBr₄]⁻.

Theoretical Electronic Absorption Spectrum via TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of molecules. Calculations for the [AuBr₄]⁻ anion reveal several key electronic transitions.[4][5]

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Assignment |

| ¹A₁g → ¹E₉ | ~465 | Symmetry-forbidden | d-d transition |

| ¹A₁g → ¹A₂ᵤ | ~380 | ~0.15 | Ligand-to-Metal Charge Transfer (LMCT) |

| ¹A₁g → ¹Eᵤ | ~300 | ~0.8 | Ligand-to-Metal Charge Transfer (LMCT) |

Note: The calculated wavelengths and oscillator strengths are based on TD-DFT computations and may differ slightly from experimental values for the solid-state material due to intermolecular interactions.[5]

Experimental Characterization of Electronic Properties

A thorough experimental investigation is essential to validate theoretical models and provide a complete picture of the electronic properties of sodium tetrabromoaurate(III) hydrate.

Synthesis of High-Purity Sodium Tetrabromoaurate(III) Dihydrate

The quality of the starting material is critical for obtaining reliable electronic property measurements.

Protocol: Synthesis of Na[AuBr₄]·2H₂O

-

Dissolution of Gold: Dissolve a known mass of high-purity gold powder in aqua regia (a 3:1 mixture of concentrated hydrochloric and nitric acids) with gentle heating.

-

Removal of Nitrosyl Chloride: Repeatedly evaporate the solution to near dryness with the addition of concentrated hydrobromic acid to expel nitric acid and convert the gold chloride to gold bromide.

-

Formation of Tetrabromoauric Acid: After the final evaporation, dissolve the resulting solid in a minimal amount of concentrated hydrobromic acid to form a solution of tetrabromoauric acid (H[AuBr₄]).

-

Neutralization and Crystallization: Stoichiometrically neutralize the H[AuBr₄] solution with a solution of sodium bromide (NaBr).

-

Isolation and Drying: Slowly evaporate the resulting solution at room temperature to yield dark red-brown crystals of Na[AuBr₄]·2H₂O. Collect the crystals by filtration, wash with a small amount of ice-cold water, and dry in a desiccator.

Diagram: Synthesis Workflow for Sodium Tetrabromoaurate(III) Dihydrate

Caption: A flowchart illustrating the synthesis of high-purity Na[AuBr₄]·2H₂O.

UV-Vis-NIR Spectroscopy: Probing Electronic Transitions

Solid-state UV-Vis-NIR spectroscopy provides direct experimental evidence for the electronic transitions within the material.

Protocol: Solid-State UV-Vis-NIR Spectroscopy

-

Sample Preparation: Prepare a sample by thoroughly grinding a small amount of Na[AuBr₄]·2H₂O with a UV-transparent matrix such as barium sulfate (BaSO₄) or by pressing a thin, uniform pellet of the pure compound.

-

Instrumentation: Utilize a UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory.[6][7]

-

Data Acquisition: Record the diffuse reflectance spectrum over a wavelength range of 200-1100 nm.

-

Data Conversion: Convert the reflectance (R) data to absorbance using the Kubelka-Munk function, F(R) = (1-R)² / 2R.

-

Band Gap Determination: For semiconductor materials, the optical band gap (Eg) can be estimated from the absorption spectrum using a Tauc plot.

Expected Results: The solid-state spectrum is expected to show broad absorption bands corresponding to the d-d and LMCT transitions predicted by TD-DFT. Intermolecular interactions in the solid state may cause shifts and broadening of these bands compared to solution-phase spectra.

X-ray Photoelectron Spectroscopy (XPS): Surface Electronic States

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the constituent atoms.[8]

Protocol: XPS Analysis

-

Sample Preparation: Mount a freshly prepared sample of Na[AuBr₄]·2H₂O on a sample holder using double-sided conductive tape.

-

Instrumentation: Use an XPS instrument with a monochromatic Al Kα X-ray source.[9]

-

Data Acquisition: Acquire a survey spectrum to identify all elements present. Then, obtain high-resolution spectra for the Au 4f, Br 3d, Na 1s, and O 1s regions.[10]

-

Data Analysis: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV. Fit the high-resolution spectra with appropriate functions to determine the binding energies and relative atomic concentrations of the different chemical states.

Expected Binding Energies:

| Element | Orbital | Expected Binding Energy (eV) | Notes |

| Au | 4f₇/₂ | ~86.0 | Characteristic of Au(III).[8] |

| Au | 4f₅/₂ | ~89.7 | Spin-orbit splitting of ~3.7 eV.[8] |

| Br | 3d | ~68-69 | |

| Na | 1s | ~1071 | |

| O | 1s | ~532 | Associated with water of hydration. |

Caution: Au(III) species are susceptible to photoreduction to Au(0) during XPS analysis. It is advisable to minimize X-ray exposure time and to acquire the Au 4f spectrum first.[8]

Diagram: XPS Analysis Workflow

Caption: A flowchart for the experimental workflow of XPS analysis.

Electrical Conductivity: Charge Transport Properties

The electrical conductivity of sodium tetrabromoaurate(III) hydrate provides insight into its potential for applications in electronic devices and sensors.

Protocol: Four-Probe Electrical Conductivity Measurement

-

Sample Preparation: Prepare a dense pellet of Na[AuBr₄]·2H₂O by pressing the crystalline powder in a hydraulic press.

-

Instrumentation: Use a four-probe conductivity measurement setup. This method minimizes the influence of contact resistance.[11][12]

-

Measurement: Place the pellet in the four-probe head. Apply a constant current through the outer two probes and measure the voltage across the inner two probes.

-

Calculation: Calculate the resistivity (ρ) and conductivity (σ = 1/ρ) using the measured current, voltage, and the geometric factor of the probe setup and sample.[13]

Expected Conductivity: As a salt, sodium tetrabromoaurate(III) hydrate is expected to be an ionic conductor, with its conductivity being highly dependent on temperature, humidity, and the presence of defects in the crystal lattice.

Conclusion and Future Directions

This guide has provided a detailed overview of the electronic properties of sodium tetrabromoaurate(III) hydrate, integrating theoretical predictions with robust experimental protocols. The square planar geometry of the [AuBr₄]⁻ anion gives rise to distinct d-d and LMCT electronic transitions, which can be probed by UV-Vis-NIR spectroscopy and rationalized using TD-DFT calculations. XPS provides crucial information on the surface elemental composition and the Au(III) oxidation state. Electrical conductivity measurements can elucidate the charge transport mechanisms within the solid material.

Future research should focus on single-crystal studies to probe the anisotropic nature of the electronic and optical properties. In-situ spectroscopic and electrochemical investigations during catalytic reactions or nanoparticle formation will provide dynamic insights into how the electronic structure of the [AuBr₄]⁻ anion influences these processes. A comprehensive understanding of the electronic properties of sodium tetrabromoaurate(III) hydrate will undoubtedly pave the way for its more rational design and application in advanced materials and technologies.

References

-

Logacheva, O. I., Pimenov, O. A., & Gamov, G. A. (n.d.). TD-DFT calculated UV–Vis spectra of [AuBr4−n(OH)n]⁻ (n varies from 1 to 4). ResearchGate. [Link]

-

Pimenov, O. A., Logacheva, O. I., & Gamov, G. A. (2026). UV–Vis Spectra of Gold(III) Complexes with Different Halides, Hydroxide, and Ammonia According to TD-DFT Calculations. Chemistry, 8(1), 3. [Link]

-

Kumar, A., et al. (2017). Unveiling an unexpected potential of beetroot waste in green synthesis of single crystalline gold nanoplates: A mechanistic study. ResearchGate. [Link]

-

Pimenov, O. A., Logacheva, O. I., & Gamov, G. A. (2026). UV–Vis Spectra of Gold(III) Complexes with Different Halides, Hydroxide, and Ammonia According to TD-DFT Calculations. ResearchGate. [Link]

-

Pimenov, O. A., et al. (2024). Complexes of Gold(III) with Hydrazones Derived from Pyridoxal: Stability, Structure, and Nature of UV-Vis Spectra. Molecules, 29(9), 2146. [Link]

-

Pimenov, O. A., et al. (2023). Geometry and UV-Vis Spectra of Au3+ Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study. Molecules, 28(9), 3894. [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of initial gold(III) ions and the prepared gold nanoparticles. [Link]

-

Welter, R., Omrani, H., & Vangelisti, R. (2001). Sodium tetrabromoaurate(III) dihydrate. Acta Crystallographica Section E: Structure Reports Online, 57(1), i8-i9. [Link]

-

Probing electronic-structure pH-dependency of Au nanoparticles through X-ray Absorption Spectroscopy. (2024). Scientific Reports, 14(1), 289. [Link]

-

Podzorov Lab, Rutgers University. (2013). Four-probe conductivity measurements. [Link]

-

ResearchGate. (n.d.). e High-resolution XPS spectra of: a) Au 4f; b) Au 4d þ Pd 3d; c) C 1s;... [Link]

-

Gold-leaching performance and mechanism of sodium dicyanamide. (2021). International Journal of Minerals, Metallurgy, and Materials, 28(11), 1759-1768. [Link]

-

Cardiff University. (n.d.). Gold – XPS Analysis. [Link]

-

ResearchGate. (2017). How to measure conductivity using 4 probe exactly? ie after making pellets and taking down voltage and current values? [Link]

-

Physics Van, University of Illinois. (2013). Four-probe Conductivity Measurement. [Link]

-

X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols. (2011). Surface Science Spectra, 18(1), 49-61. [Link]

-

In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. (2021). ChemCatChem, 13(16), 3590-3615. [Link]

-

Design of Experimental Setup for Measuring Electrical Conductivity of Titanium Composite Samples. (2022). Mechanika, 28(2), 113-119. [Link]

-

SURAGUS. (n.d.). Four Point Probe Measurement Method. [Link]

-

Single-particle methods for L- and M-edge X-ray absorption spectra. (2025). arXiv preprint arXiv:2504.08458. [Link]

-

EAG Laboratories. (n.d.). UV/VIS/NIR Spectroscopy | Ultraviolet-Visible. [Link]

-

Open-i. (n.d.). (a) Survey, (b) O1s, (c) In 3d high resolution XPS spec. [Link]

-

Self-Assembled Gold Nanoparticle/Alkanedithiol Films: Preparation, Electron Microscopy, XPS-Analysis, Charge Transport, and Vapor-Sensing Properties. (2003). The Journal of Physical Chemistry B, 107(29), 6968-6975. [Link]

-

Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments. (2014). Physical Chemistry Chemical Physics, 16(28), 14358-14379. [Link]

-

Surface studies of the chemical environment in gold nanorods supported by X-ray photoelectron spectroscopy (XPS) and ab initio c. (2021). Applied Surface Science, 567, 150798. [Link]

-

Probing the outermost layer of thin gold films by XPS and density functional theory. (2020). Applied Surface Science, 505, 144503. [Link]

-

Advances in UV-Vis-NIR Spectroscopy: A Peer-Reviewed Special Issue. (2021). Spectroscopy, 36(12), 8-10. [Link]

-

Real-time time-dependent density functional theory for the calculation of electron excitation under strong external electric fields. (2022). [Link]

-

ResearchGate. (n.d.). (a) Solid-state UV−vis−NIR absorption spectra. (b) Solidstate... [Link]

-

UCLA Electronic Theses and Dissertations. (2025). [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Gold – XPS Analysis - Cardiff University [sites.cardiff.ac.uk]

- 9. repositorio.usp.br [repositorio.usp.br]

- 10. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. physics.rutgers.edu [physics.rutgers.edu]

- 12. Four-probe Conductivity Measurement | Physics Van | Illinois [van.physics.illinois.edu]

- 13. Four Point Probe Measurement Explained [suragus.com]

The Coordination Geometry of Gold in Sodium Tetrabromoaurate(III) Hydrate: Structural Foundations and Implications for Metallodrug Development

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

Gold(III) complexes are rapidly emerging as highly potent, non-platinum alternatives in targeted cancer therapy and antimicrobial development. At the foundational core of this research is the precursor salt sodium tetrabromoaurate(III) hydrate ( NaAuBr4⋅xH2O ) . As a Senior Application Scientist, I have structured this technical whitepaper to bridge the fundamental inorganic crystallography of the [AuBr4]− anion with its direct translational applications in synthesizing highly stable, biologically active metallodrugs.

Structural Coordination and the d8 Paradigm

The chemical behavior and stability of sodium tetrabromoaurate(III) are entirely dictated by the electronic configuration of the gold center. Gold in the +3 oxidation state possesses a d8 electron configuration.

According to Crystal Field Theory, the high effective nuclear charge of the Au(III) ion, combined with the ligand field exerted by the four bromide ( Br− ) ions, results in a massive splitting of the d-orbitals. To minimize electron-electron repulsion and maximize thermodynamic stability, the complex adopts a strictly square planar geometry [1]. This arrangement forces the eight d-electrons to pair up in the lower-energy dxy , dxz , dyz , and dz2 orbitals, leaving the high-energy dx2−y2 orbital completely empty.

Because the dx2−y2 orbital points directly at the ligands, keeping it vacant prevents severe steric and electronic repulsion, which is the primary causality behind why d8 metals (like Pt(II), Pd(II), and Au(III)) almost exclusively form square planar complexes rather than tetrahedral ones.

Crystallographic Data

Single-crystal X-ray diffraction studies of the isomorphous dihydrate form ( NaAuBr4⋅2H2O ) confirm this theoretical model. The [AuBr4]− anions are nearly perfectly square planar, with the central gold atom and the coordinated bromine atoms lying on a crystallographic mirror plane 2[2].

Table 1: Crystallographic and Geometric Parameters of NaAuBr4⋅2H2O

| Parameter | Value / Description |

| Oxidation State | Au(III) |

| Electron Configuration | d8 (Low spin) |

| Coordination Geometry | Square Planar |

| Au–Br Bond Lengths | 2.415 (2) – 2.433 (2) Å |

| Symmetry | Au and Br atoms lie on a mirror plane |

| Counter Ion ( Na+ ) Coordination | 4-coordinate (distorted geometry) |

Protocol: Synthesis of Stabilized Au(III) Metallodrugs

A major hurdle in Au(III) drug development is the high reduction potential of the metal center; Au(III) is easily reduced to Au(I) or elemental Au(0) in the physiological environment. To prevent this, NaAuBr4 is used as a precursor to synthesize chelated complexes using bidentate nitrogenous ligands (e.g., 1,10-phenanthroline or 2,2'-bipyridine), which stabilize the +3 oxidation state3[3].

Step-by-Step Methodology: Synthesis of Au(N∧N)Br2

This protocol is designed as a self-validating system , where thermodynamic shifts are confirmed by distinct physical changes at each step.

-

Precursor Generation (Ligand Exchange): Dissolve sodium tetrachloroaurate dihydrate ( NaAuCl4⋅2H2O ) in an aqueous solution. Add a 10-fold molar excess of NaBr . Causality & Validation: Bromide has a higher polarizability and trans-effect than chloride. The equilibrium is driven entirely toward the tetrabromoaurate species. This is visually self-validated by an immediate color shift from pale yellow to deep red/brown, confirming the presence of [AuBr4]− .

-

Chelation (Ligand Addition): Slowly add an equimolar amount of the bidentate ligand ( N∧N ) dissolved in a minimal volume of absolute ethanol. Causality & Validation: The thermodynamic "chelate effect" drives the displacement of two bromide ligands. The square planar geometry is preserved, but the complex is now a stable cation: [Au(N∧N)Br2]+ .

-

Counter-ion Exchange (Precipitation): Introduce a saturated aqueous solution of potassium hexafluorophosphate ( KPF6 ). Causality & Validation: The bulky, non-coordinating PF6− anion pairs with the cationic Au(III) complex. Because this specific ion pair has exceedingly low solubility in the aqueous-ethanolic mixture, the final drug candidate precipitates immediately, serving as a visual validation of successful chelation.

-

Isolation: Filter the resulting precipitate, wash sequentially with cold water and diethyl ether to remove unreacted salts, and dry under a vacuum.

Workflow for synthesizing stabilized Au(III) metallodrug candidates from tetrabromoaurate.

Pharmacological Mechanism of Action

While isoelectronic to Pt(II) complexes like cisplatin, Au(III) complexes exhibit a radically different mechanism of action. Cisplatin primarily targets DNA, leading to severe systemic toxicity. In contrast, the square planar Au(III) center is a "soft" Lewis acid that shows a profound affinity for "soft" Lewis bases—specifically, the sulfur and selenium atoms found in proteinaceous targets[3].

The primary pharmacological target for these Au(III) complexes is Thioredoxin Reductase (TrxR) , an enzyme heavily overexpressed in various cancer cells.

The Causality of Apoptosis

The Au(III) complex undergoes a ligand exchange in the cellular environment, where the remaining bromide ligands are displaced by the highly nucleophilic selenocysteine (Sec) residue in the active site of TrxR. This forms a highly stable, irreversible covalent Au-Se bond. The inhibition of TrxR collapses the cell's antioxidant defense network, causing a lethal accumulation of Reactive Oxygen Species (ROS). This oxidative stress disrupts mitochondrial membrane potential, inevitably triggering cellular apoptosis.

Cellular mechanism of action for Au(III) complexes targeting Thioredoxin Reductase.

Conclusion

The square planar coordination geometry of gold in sodium tetrabromoaurate(III) hydrate is not merely a crystallographic curiosity; it is the structural foundation that dictates its chemical reactivity and pharmacological utility. By understanding the d8 electron configuration and the stabilizing effects of chelating ligands, researchers can rationally design Au(III) complexes that resist physiological reduction and potently target cancer-specific enzymes.

References

- Welter, R., Omrani, H., & Vangelisti, R. (2001). Sodium tetrabromoaurate(III)

-

Massai, L., et al. (2023). : A Class of Antibacterial and Antibiofilm Complexes (N^N = 2,2′-Bipyridine and 1,10-Phenanthroline Derivatives). PMC.

- Kinetics and mechanism of the oxidation of oxalic acid by potassium yetrabromoaur

Sources

Application Note: Preparation and Standardization of Sodium Tetrabromoaurate(III) Hydrate Solutions

Introduction & Mechanistic Rationale

Sodium tetrabromoaurate(III) hydrate ( NaAuBr4⋅xH2O ) is a premier coordination complex utilized extensively in advanced materials science, catalysis, and the development of metallodrugs[1][2]. In nanoparticle synthesis, the substitution of chloride with bromide ligands fundamentally alters the reduction potential of the Au(III)/Au(0) redox couple and modifies the binding affinity of surface-capping agents like cetyltrimethylammonium bromide (CTAB)[3]. This halide effect is critical for directing the anisotropic growth of high-index faceted nanostructures, such as hexoctahedral gold nanocrystals, and for controlling galvanic displacement in core/alloy nanoparticle fabrication[3][4]. In oncology, Au(III) complexes are investigated as potent cytotoxic agents, where the tetrabromoaurate anion serves as a stable precursor for synthesizing dithiocarbamate-stabilized metallodrugs[5].

Physicochemical Properties

Understanding the physical properties of NaAuBr4 is essential for maintaining stoichiometric accuracy. The compound is highly hygroscopic and exists as red-to-black crystals[1][6].

Table 1: Physicochemical Specifications of Sodium Tetrabromoaurate(III) Hydrate

| Property | Specification |

| CAS Number | 10378-49-1 (Hydrate) / 52495-41-7 (Anhydrous) |

| Molecular Formula | NaAuBr4⋅xH2O |

| Molecular Weight | 539.59 g/mol (Anhydrous basis) |

| Appearance | Red to black crystals |

| Solubility | Soluble in water and polar organic solvents |

| Storage Conditions | 4°C, desiccated, protected from light |

Causality in Experimental Design (E-E-A-T)

The preparation of Au(III) standard solutions is not a trivial dissolution process. It requires strict environmental controls due to three primary physicochemical challenges:

-

Hydrolysis Speciation: In dilute aqueous solutions lacking excess halide, the [AuBr4]− anion undergoes stepwise hydrolysis to form mixed hydroxo-bromo species (e.g., [AuBr3(OH)]− ). To suppress this thermodynamic shift, standard solutions intended for long-term storage must be prepared in a weak bromide matrix (e.g., 10 mM NaBr) rather than pure water.

-

Photochemical Reduction: Au(III) complexes are highly susceptible to photo-induced reduction to Au(I) and, eventually, colloidal Au(0)[7]. The causality of using amber glassware and storing at 4°C is directly linked to preventing the spontaneous ligand-to-metal charge transfer (LMCT) that triggers this photo-degradation.

-

Hygroscopicity & Self-Validation: The variable hydration state ( x≈2 ) means that exact molarity cannot be solely determined by gravimetric mass. A self-validating protocol must employ UV-Vis spectrophotometry to empirically confirm the exact [AuBr4]− concentration prior to downstream applications.

Safety and Handling

NaAuBr4 is classified as a strong oxidizer and can intensify fires if in contact with combustible materials[8]. It causes severe skin and eye irritation[8]. All weighing and dissolution steps must be performed in a certified fume hood or inert glovebox using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

Step-by-Step Methodology: Preparation of a 10 mM Standard Solution

Materials Required:

-

Sodium tetrabromoaurate(III) hydrate (99.99% trace metals basis)

-

Ultrapure water (18.2 MΩ·cm) or 10 mM NaBr buffer

-

Amber volumetric flasks (Class A, 10 mL)

-

Analytical balance (0.01 mg readability)

-

UV-Vis Spectrophotometer

Detailed Protocol:

-

Environment Preparation: Purge an analytical balance enclosure with dry nitrogen to minimize moisture absorption during the weighing process.

-

Gravimetric Measurement: Rapidly weigh approximately 57.5 mg of NaAuBr4⋅2H2O (assuming a dihydrate molecular weight of ≈575.6 g/mol ) into a clean, dry glass weigh boat.

-

Primary Dissolution: Transfer the crystals quantitatively into a 10 mL Class A amber volumetric flask. Add 5 mL of 18.2 MΩ·cm ultrapure water (or 10 mM NaBr buffer).

-

Homogenization: Swirl the flask gently at 25°C until the red-black crystals are completely dissolved, yielding a deep reddish-brown solution.

-

Volume Adjustment: Bring the solution exactly to the 10 mL mark with the selected solvent. Invert the sealed flask 10-15 times to ensure complete homogenization.

-

Self-Validation (Speciation & Concentration Check):

-

Dilute a 10 µL aliquot of the standard solution into 990 µL of water (1:100 dilution) in a quartz cuvette.

-

Measure the absorbance spectrum from 250 nm to 600 nm.

-

Confirm the presence of the primary [AuBr4]− LMCT peak at ~382 nm. Calculate the exact molarity using the known molar extinction coefficient ( ϵ382≈4800 M−1cm−1 ).

-

Process Workflow Visualization

Workflow for the preparation and validation of sodium tetrabromoaurate(III) standard solutions.

References

-

CAS 52495-41-7: Aurate(1-), tetrabromo-, sodium (1:1) . CymitQuimica. 1

-

Sodium tetrabromoaurate(III) hydrate Properties . Chem-Impex. 2

-

SAFETY DATA SHEET - Sodium tetrabromoaurate (III) . Thermo Fisher Scientific. 8

-

Growth Characteristics and Optical Properties of Core/Alloy Nanoparticles Fabricated via the Layer-by-Layer Hydrothermal Route . Chemistry of Materials (ACS). 4

-

The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles . RSC Publishing. 7

-

Supporting Information for Hexoctahedral Au Nanocrystals with High-index Facets . Amazon AWS.3

-

US11384100B2 - Bipyridine and bipyrimidine gold(III) dithiocarbamate complexes and methods of treating cancer . Google Patents. 5

-

Sodium Tetrabromoaurate(III) Hydrate, CAS: 10378-49-1 . Eforu Chemical. 6

Sources

- 1. CAS 52495-41-7: Aurate(1-), tetrabromo-, sodium (1:1), (SP… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US11384100B2 - Bipyridine and bipyrimidine gold(III) dithiocarbamate complexes and methods of treating cancer - Google Patents [patents.google.com]

- 6. Sodium Tetrabromoaurate(III) Hydrate,CAS : 10378-49-1 with the smallest possible average grain sizes,Purities [eforu-chemical.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Application Note: Advanced Synthesis of Gold Nanorods Using Sodium Tetrabromoaurate(III) Hydrate Precursor

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The seed-mediated synthesis of gold nanorods (AuNRs) is a cornerstone technique in plasmonics, biomedical imaging, and photothermal therapy. Historically, chloroauric acid ( HAuCl4 ) has been the standard gold precursor. However, when HAuCl4 is introduced into a cetyltrimethylammonium bromide (CTAB) micellar solution, a complex ligand exchange occurs, generating mixed-halide species ( [AuCl4−xBrx]− )[1]. This dynamic equilibrium introduces thermodynamic variability, often resulting in batch-to-batch inconsistencies in nanorod aspect ratio (AR) and monodispersity.

This application note details the methodological shift to Sodium Tetrabromoaurate(III) Hydrate ( NaAuBr4⋅xH2O ) . By utilizing a fully brominated precursor, researchers bypass the mixed-halide intermediate phase, locking in a stable reduction potential that provides exquisite kinetic control over the anisotropic growth phase[2][3].

Mechanistic Grounding: The Case for NaAuBr4

To understand why NaAuBr4 yields superior monodispersity compared to HAuCl4 , we must analyze the thermodynamics and kinetics of the reduction pathway.

Thermodynamic Shift and Reduction Potential

The standard reduction potential of the [AuCl4]− complex to Au0 is approximately +1.00 V, whereas the [AuBr4]− complex exhibits a lower reduction potential of +0.85 V[1]. A lower reduction potential indicates that the brominated species is harder to reduce. When a weak reducing agent like L-ascorbic acid (AA) is added, it reduces Au(III) to Au(I) (specifically, [AuBr2]− ) but lacks the thermodynamic driving force to spontaneously reduce Au(I) to bulk Au(0) in the bulk solution[4][5].

Kinetic Control and Autocatalysis

Because the electron transfer rate from ascorbic acid to [AuBr4]− is slower than to [AuCl4]− , the system is kinetically bottlenecked at the [AuBr2]− intermediate[1][6]. The final reduction to Au0 becomes strictly an autocatalytic process that occurs only on the surface of the introduced gold seeds[7]. This suppression of secondary homogeneous nucleation is the critical mechanism that prevents the formation of unwanted spherical nanoparticles, driving high-yield anisotropic elongation[8].

Facet Passivation via Silver Underpotential Deposition (UPD)

The addition of silver nitrate ( AgNO3 ) is required for symmetry breaking. Ag+ ions are reduced at a potential slightly more positive than their standard bulk reduction potential on the higher-energy {110} facets of the growing gold seed (Underpotential Deposition)[2]. This Ag0 monolayer, stabilized by bromide ions from CTAB, passivates the lateral facets, forcing incoming gold atoms to deposit exclusively on the longitudinal {100} and {111} facets.

Mechanistic pathway of [AuBr4]- reduction and facet-directed anisotropic growth.

Reagent Preparation & Stoichiometry

High-purity reagents are non-negotiable. Trace iodide impurities in CTAB can completely poison the anisotropic growth mechanism.

Table 1: Standard Reagent Matrix

| Reagent | Chemical Formula | Concentration | Purpose in Synthesis |

| Surfactant | CTAB ( ≥99.0% ) | 0.1 M | Micellar template; Br- source; colloidal stabilizer. |

| Gold Precursor | NaAuBr4⋅xH2O | 0.5 mM | Halide-pure Au(III) source for seeds and growth. |

| Symmetry Breaker | AgNO3 | 4.0 mM | Underpotential deposition for lateral facet passivation. |

| Mild Reductant | L-Ascorbic Acid (AA) | 0.08 M | Reduces Au(III) to Au(I); acts as electron donor at seed. |

| Strong Reductant | NaBH4 | 0.01 M | Rapidly reduces Au(III) to Au(0) to form crystalline seeds. |

Note: All aqueous solutions must be prepared using ultrapure water (18.2 MΩ·cm).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual colorimetric changes serve as intrinsic quality control checkpoints.

Phase 1: Preparation of Gold Seeds

Causality Check: The seeds must be small (3-4 nm) and single-crystalline. Rapid reduction is required.

-

In a 20 mL scintillation vial, combine 5.0 mL of 0.1 M CTAB and 5.0 mL of 0.5 mM NaAuBr4 . The solution will appear deep orange/brown.

-

Prepare a fresh, ice-cold solution of 0.01 M NaBH4 . (Ice-cold temperature slows the decomposition of borohydride in water).

-

Under vigorous magnetic stirring (1200 rpm), rapidly inject 0.60 mL of the NaBH4 solution .

-

Validation: The solution will instantly turn a light, clear brown.

-

Remove from stirring and age the seed solution at 27 °C for exactly 30 minutes to allow unreacted NaBH4 to decompose.

Phase 2: Preparation of the Growth Solution

Causality Check: The molar ratio of Ascorbic Acid to Au(III) must be ~1.5 to ensure complete reduction to Au(I) without triggering spontaneous bulk nucleation.

-

In a 250 mL Erlenmeyer flask, add 50.0 mL of 0.1 M CTAB .

-

Add 50.0 mL of 0.5 mM NaAuBr4 . Stir gently (400 rpm).

-

Add the required volume of 4.0 mM AgNO3 (See Table 2 for tuning Aspect Ratio).

-

Slowly add 0.40 mL of 0.08 M Ascorbic Acid .

-

Validation: The solution will transition from deep orange to completely colorless within 30 seconds. This confirms the successful thermodynamic reduction of [AuBr4]− to the metastable [AuBr2]− complex.

Phase 3: Seed-Mediated Growth

-

Inject 0.12 mL of the aged seed solution into the colorless growth solution.

-

Swirl the flask gently for 10 seconds to ensure homogeneous distribution. Do not use magnetic stirring during the growth phase, as shear forces can disrupt the micellar templates and induce spherical particle formation.

-

Leave the flask undisturbed in a water bath at 27–30 °C for 12 to 24 hours.

-

Validation: The solution will gradually develop a deep, vibrant color (ranging from reddish-purple to dark brown/blue, depending on the target aspect ratio).

Workflow for seed-mediated synthesis of gold nanorods using NaAuBr4.

Tuning Aspect Ratio & LSPR

The longitudinal localized surface plasmon resonance (l-LSPR) is directly proportional to the aspect ratio (length/width) of the nanorods[4]. By titrating the volume of AgNO3 , researchers can precisely tune the l-LSPR peak for specific biomedical applications (e.g., matching the 808 nm laser line for photothermal therapy).

Table 2: Aspect Ratio Tuning Matrix

(Based on 100 mL total growth solution volume)

| Volume of 4.0 mM AgNO3 | Approximate Aspect Ratio (AR) | Target l-LSPR Peak (nm) | Final Colloidal Color |

| 0.05 mL | 2.0 - 2.5 | 600 - 650 nm | Purple / Violet |

| 0.10 mL | 2.8 - 3.2 | 700 - 740 nm | Blue-Purple |

| 0.15 mL | 3.5 - 4.0 | 780 - 820 nm | Deep Blue (Ideal for in vivo NIR) |

| 0.25 mL | 4.5 - 5.0 | 880 - 920 nm | Brownish-Blue |

Purification and Quality Control

Excess CTAB is highly cytotoxic and must be removed prior to any biological application or silica coating[6].

-

Transfer the raw AuNR suspension to centrifuge tubes.

-

Centrifuge at 8,500 x g for 25 minutes at 25 °C. (Do not cool below 25 °C, or CTAB will crystallize and precipitate with the nanorods).

-

Carefully decant the clear supernatant.

-

Resuspend the dark pellet in ultrapure water.

-

Repeat the centrifugation step once more to reduce the CTAB concentration to ~1 mM, which is sufficient to maintain colloidal stability while minimizing toxicity.

-